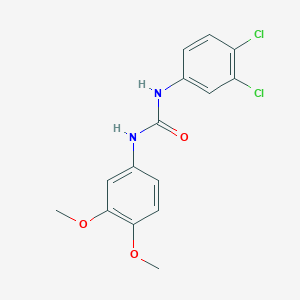
2-bromo-N-4-morpholinylbenzamide
Vue d'ensemble
Description
2-bromo-N-4-morpholinylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound is a benzamide derivative that has a bromine atom at the 2-position and a morpholine group at the 4-position.
Mécanisme D'action
The mechanism of action of 2-bromo-N-4-morpholinylbenzamide involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. This compound has been reported to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are essential for cell division and growth. By inhibiting these enzymes, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-bromo-N-4-morpholinylbenzamide has been reported to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. It has also been reported to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-bromo-N-4-morpholinylbenzamide in lab experiments is its high purity and well-established synthesis method. This compound has been extensively studied, and its mechanism of action is well-understood. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 2-bromo-N-4-morpholinylbenzamide. One of the significant directions is the development of more potent analogs of this compound that can be used in the treatment of cancer and neurodegenerative diseases. Additionally, the potential use of this compound in combination therapy with other drugs is an area of active research. Further studies are also needed to understand the potential toxic effects of this compound and to develop strategies to mitigate its toxicity.
Conclusion:
In conclusion, 2-bromo-N-4-morpholinylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound has been extensively studied for its potential use in cancer research and the treatment of neurodegenerative diseases. Its mechanism of action involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. The advantages of using this compound in lab experiments include its high purity and well-established synthesis method, while its potential toxicity is a limitation. There are several future directions for the study of this compound, including the development of more potent analogs and the potential use of combination therapy.
Méthodes De Synthèse
The synthesis of 2-bromo-N-4-morpholinylbenzamide involves the reaction of 2-bromoaniline with N-morpholinylbenzamide in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been well-established and has been reported in various scientific literature.
Applications De Recherche Scientifique
2-bromo-N-4-morpholinylbenzamide has been extensively studied for its potential use in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-bromo-N-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-10-4-2-1-3-9(10)11(15)13-14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBIIFYAUWGZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001301352 | |
| Record name | 2-Bromo-N-4-morpholinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199416 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-bromo-N-4-morpholinylbenzamide | |
CAS RN |
331255-48-2 | |
| Record name | 2-Bromo-N-4-morpholinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331255-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-4-morpholinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




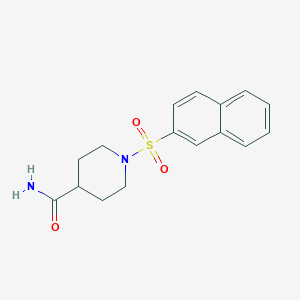
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5804948.png)
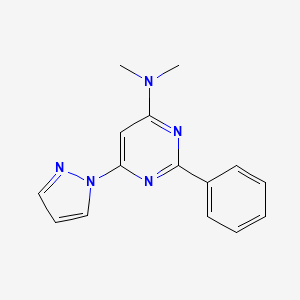
![ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5804974.png)
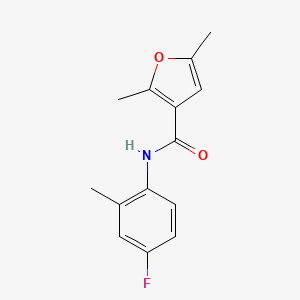
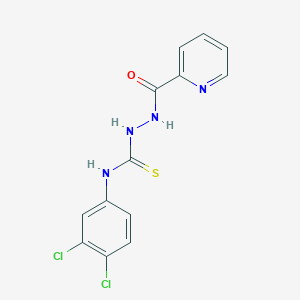
![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5804993.png)
![3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)
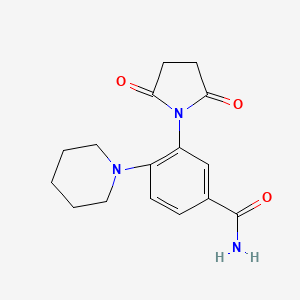
![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5805016.png)

